Bienvenue dans la boutique en ligne BenchChem!

CGP 28392

Cardiovascular Pharmacology Hemodynamics In Vivo Pharmacology

Choose CGP 28392 (CAS 89289-93-0) for its unique partial agonism of L-type calcium channels, increasing Ca2+ influx, unlike antagonists like nifedipine. This functional inversion is essential for cardiovascular modeling and SAR studies, where it serves as a critical, non-fungible reference compound due to its distinct potency (EC50=200 nM) and tissue-specific modulation.

Molecular Formula C18H17F2NO5
Molecular Weight 365.3 g/mol
CAS No. 89289-93-0
Cat. No. B1668488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 28392
CAS89289-93-0
Synonyms2-methyl-3-methoxycarbonyl-4-(2'-difluoromethoxyphenyl)-5-oxo-1,4,5,7-tetrahydrofuro(3,4-b)pyridine
CGP 28392
CGP 28392, (+-)-isomer
CGP-28392
Molecular FormulaC18H17F2NO5
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(F)F)C(=O)OC2)C
InChIInChI=1S/C18H17F2NO5/c1-3-24-16(22)13-9(2)21-11-8-25-17(23)15(11)14(13)10-6-4-5-7-12(10)26-18(19)20/h4-7,14,18,21H,3,8H2,1-2H3
InChIKeyCBPBJKQTVKFOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGP 28392 (CAS 89289-93-0): Baseline Identity and Dihydropyridine Pharmacological Profile for Scientific Sourcing


CGP 28392 (CAS 89289-93-0) is a dihydropyridine derivative characterized as a partial calcium channel agonist [1]. It competitively interacts with the dihydropyridine-binding site of voltage-dependent L-type calcium channels but exhibits functional effects diametrically opposed to classical calcium channel blockers such as nifedipine [2]. This compound facilitates Ca2+ entry through potential-operated channels in vascular smooth muscle and cardiomyocytes, producing vasoconstrictive and positive inotropic effects, yet also demonstrates context-dependent calcium entry blockade in specific non-excitable cell types [3].

CGP 28392 (89289-93-0) Procurement: Why Generic Dihydropyridine Substitution Fails for Calcium Channel Modulation Studies


Direct substitution of CGP 28392 with other dihydropyridine derivatives, even structurally related analogs like nifedipine, is not scientifically valid. CGP 28392 acts as a calcium channel *agonist* or *facilitator*, increasing Ca2+ influx and contractile force [1], whereas the vast majority of this class are potent *antagonists* that block calcium entry and induce vasodilation [2]. This functional inversion means that even molecules with similar binding affinities can produce opposite physiological outcomes, rendering class-level inference unreliable for experimental design or assay validation. Furthermore, the degree of partial agonism and the specific tissue selectivity profile of CGP 28392 are not replicated by other agonists like BAY K 8644 [3], making it an essential, non-fungible tool for precise modulation of voltage-dependent calcium channels.

CGP 28392: Quantitative Differentiation Evidence for Calcium Channel Agonist Procurement


Functional Polarity: CGP 28392 as a Calcium Channel Agonist vs. the Antagonist Nifedipine in Conscious Dogs

CGP 28392 demonstrates a functional polarity that is diametrically opposed to the calcium channel blocker nifedipine. In a direct head-to-head study, CGP 28392 increased arterial blood pressure and coronary vascular resistance in a dose-related manner, effects that are opposite to the well-characterized vasodilatory and hypotensive actions of nifedipine. Crucially, these agonist effects were specifically blocked by nifedipine, confirming a shared binding site but opposing functional outcomes [1].

Cardiovascular Pharmacology Hemodynamics In Vivo Pharmacology

Binding Affinity and Inotropic Potency: CGP 28392 Compared to BAY K 8644 and YC-170 in Cardiac Tissue

In a comparative in vitro study, CGP 28392, BAY K 8644, and YC-170 all inhibited [3H]nitrendipine binding to guinea pig heart membranes, but with distinct potencies. CGP 28392 exhibited a Ki of 115 nM, placing it between the more potent BAY K 8644 (Ki = 6 nM) and the less potent YC-170 (Ki = 690 nM). A similar potency ratio was observed for positive inotropic effects in isolated guinea pig atria [1]. Furthermore, in cultured chick embryo ventricular cells, CGP 28392 showed an EC50 of 2 × 10⁻⁷ M for increasing contraction amplitude, with a maximum effect of 85% of the response to 3.6 mM extracellular Ca2+, and nifedipine competitively antagonized this effect (pA2 = 8.3) [2].

Cardiomyocyte Physiology Receptor Binding In Vitro Pharmacology

Functional Selectivity: CGP 28392 Augments Ca2+ Uptake Through Voltage-Operated but Not Receptor-Operated Channels

CGP 28392 demonstrates functional selectivity for voltage-operated calcium channels (VOCs) over receptor-operated channels (ROCs). In isolated rabbit aorta, CGP 28392 (10⁻⁶ M) markedly augmented both contractile responses and ⁴⁵Ca²⁺ uptake stimulated by depolarizing levels of extracellular K+, but was much less effective in augmenting responses elicited by noradrenaline (an agonist of receptor-operated channels) [1]. A separate study in rat aorta confirmed that while CGP 28392 increased contractions to K+, it did not affect those induced by noradrenaline, further establishing this selective VOC activation profile [2].

Vascular Smooth Muscle Calcium Flux Signal Transduction

Cellular Activation Threshold: CGP 28392 Lowers the K+ Threshold for Vascular Contraction

CGP 28392 acts as a sensitizer rather than a direct activator in vascular smooth muscle. It did not elicit contractile responses when administered alone to isolated rabbit aorta, but it lowered the threshold for the contractile response to elevated extracellular K+ and increased the magnitude of contractions induced by submaximal K+ concentrations [1]. This effect was competitively antagonized by the dihydropyridine calcium antagonist PY 108-068, confirming the involvement of L-type channels. This 'gain-of-function' modulation is a distinct feature of its partial agonist pharmacology.

Vascular Reactivity Smooth Muscle Electrophysiology

Context-Dependent Activity: Calcium Entry Blocker Effect in Lymphocytes

In contrast to its well-documented role as a calcium channel agonist in excitable tissues, CGP 28392 exhibits the opposite effect in mouse spleen lymphocytes. Unexpectedly, it acts as a calcium entry blocker in these non-excitable cells, producing a strong inhibitory effect on lymphocyte proliferation with an ED50 of 2 × 10⁻⁵ M [1]. This tissue-specific functional reversal highlights the complexity of its pharmacology and differentiates it from purely agonistic or antagonistic compounds.

Immunopharmacology Lymphocyte Proliferation Calcium Signaling

Recommended Research Applications for CGP 28392 (89289-93-0) in Academic and Industrial Settings


Cardiovascular Research: Investigating Calcium Channel Agonist-Induced Vasoconstriction and Positive Inotropy

CGP 28392 is ideally suited for in vivo and in vitro cardiovascular studies where a dihydropyridine agonist is required. Its ability to increase arterial blood pressure and coronary vascular resistance, as directly demonstrated in conscious dogs, makes it a valuable tool for modeling hypertension or studying the physiological consequences of enhanced calcium entry in the vasculature [1]. Furthermore, its positive inotropic effects in isolated cardiac myocytes and tissues allow for the exploration of calcium-dependent contractility without the confounding influences of heart rate changes [2].

Calcium Channel Pharmacology: Defining Structure-Activity Relationships of Partial Agonists

The well-characterized binding affinity (Ki = 115 nM) and functional potency (EC50 = 200 nM) of CGP 28392, relative to the full agonist BAY K 8644 and the weak partial agonist YC-170, position it as a critical reference compound for SAR studies on dihydropyridine calcium channel ligands [3]. Its partial agonist profile allows researchers to study the spectrum of efficacy from antagonism to full agonism.

Vascular Smooth Muscle Signaling: Dissecting Voltage-Operated vs. Receptor-Operated Calcium Entry

CGP 28392's selective augmentation of K+-induced, but not noradrenaline-induced, ⁴⁵Ca²⁺ uptake and contraction provides a precise pharmacological tool for differentiating between voltage-operated and receptor-operated calcium entry pathways in vascular smooth muscle [4]. This application is essential for studies on vascular tone regulation and the development of novel vasoactive therapeutics.

Immunology and Non-Excitable Cell Research: Investigating Context-Dependent Calcium Channel Modulation

The paradoxical calcium entry blocker effect of CGP 28392 in lymphocytes (ED50 = 20 µM) offers a unique opportunity to study tissue-specific modulation of calcium signaling in non-excitable cells [5]. This application is relevant for immunopharmacology research exploring the role of calcium in lymphocyte activation and proliferation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP 28392

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.